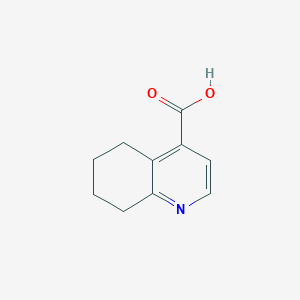
(1,3-benzoxazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-benzoxazol-4-yl)methanamine, also known as BOMA, is a small molecule that has been studied extensively for its potential in various scientific research applications. BOMA is a member of the benzoxazole family and is known for its ability to bind to a variety of proteins, making it an attractive target for drug discovery and development. BOMA has been studied in a variety of contexts, including its synthesis, biochemical and physiological effects, and its potential for use in lab experiments.
作用機序
The mechanism of action of (1,3-benzoxazol-4-yl)methanamine is not completely understood. However, it is known that this compound binds to a variety of proteins, including protein tyrosine phosphatases, adenylyl cyclase, and phosphodiesterase. This compound binds to these proteins by forming a covalent bond with the amino acid residues that are present on the protein surface. This covalent bond is formed through the reaction of the benzoxazole ring with the amino acid residues. Once this compound is bound to the protein, it can block the activity of the protein or alter its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to inhibit the activity of protein tyrosine phosphatases, which can lead to the activation of various signaling pathways. This compound has also been shown to inhibit the activity of adenylyl cyclase, which can lead to the inhibition of cAMP production. Additionally, this compound has been shown to inhibit the activity of phosphodiesterase, which can lead to the inhibition of cGMP production.
実験室実験の利点と制限
(1,3-benzoxazol-4-yl)methanamine has several advantages and limitations when used in lab experiments. One of the main advantages of this compound is its ability to bind to a variety of proteins, which makes it useful for studying protein-protein and protein-ligand interactions. Additionally, this compound is relatively easy to synthesize and can be isolated in high yields. However, this compound is also limited by its lack of specificity, as it can bind to a variety of proteins, including those that are unrelated to the target protein.
将来の方向性
There are several potential future directions for the study of (1,3-benzoxazol-4-yl)methanamine. One potential direction is to investigate the effects of this compound on other proteins and enzymes, such as kinases, proteases, and G-protein coupled receptors. Additionally, this compound could be used to study the effects of protein-ligand interactions in more detail. Furthermore, this compound could be used to study the effects of small molecule drugs on various proteins and enzymes. Finally, this compound could be used to study the effects of post-translational modifications on proteins and enzymes.
合成法
(1,3-benzoxazol-4-yl)methanamine can be synthesized using a variety of methods. The most commonly used methods involve the reaction of a benzoxazole derivative with a secondary amine, such as methanamine. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds rapidly, and the product is isolated in high yields. Other methods of synthesis, such as the reaction of a benzoxazole derivative with an aldehyde, have also been reported.
科学的研究の応用
(1,3-benzoxazol-4-yl)methanamine has been used in a variety of scientific research applications. It has been used as an inhibitor of protein tyrosine phosphatases, which are enzymes that play an important role in signal transduction pathways. This compound has also been used as a substrate for the enzyme adenylyl cyclase, which is involved in the regulation of cell metabolism. Additionally, this compound has been used as a substrate for the enzyme phosphodiesterase, which is involved in the breakdown of cAMP and cGMP. This compound has also been used to study the effects of protein-protein interactions, as well as the effects of protein-ligand interactions.
特性
IUPAC Name |
1,3-benzoxazol-4-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHDODPBCQCPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6618863.png)







